molecular formula C23H21ClN2O4 B11148941 (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide

(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide

Cat. No.: B11148941
M. Wt: 424.9 g/mol
InChI Key: JAOKVKHZJNISDI-ZHZULCJRSA-N
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Description

“(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide” (hereafter referred to as Compound A) is a synthetic enamide derivative characterized by:

  • A furan ring substituted at the 5-position with a 3-chlorophenyl group.
  • A Z-configuration enamide backbone, with a formamido group at the 2-position (substituted by a 4-methoxyphenyl moiety).
  • An ethyl group as the N-substituent of the terminal amide.

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H21ClN2O4/c1-3-25-23(28)20(26-22(27)15-7-9-18(29-2)10-8-15)14-19-11-12-21(30-19)16-5-4-6-17(24)13-16/h4-14H,3H2,1-2H3,(H,25,28)(H,26,27)/b20-14-

InChI Key

JAOKVKHZJNISDI-ZHZULCJRSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Method 1: Condensation of Furan Aldehyde with Ethylamine and Formamido Derivative

Step 1: Synthesis of 5-(3-Chlorophenyl)furan-2-carbaldehyde

  • Reagents/Conditions : 3-Chlorobenzaldehyde, furan, PCl5 (Lewis acid), reflux in dichloromethane.

  • Mechanism : Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce the formyl group onto furan.

Step 2: Condensation with Ethylamine

  • Reagents/Conditions : Ethylamine, sodium cyanoborohydride (NaBH3CN), methanol, 0°C → RT.

  • Product : N-Ethyl prop-2-enamide intermediate.

Step 3: Formamido Group Introduction

  • Reagents/Conditions : 4-Methoxyphenyl isocyanate, DMAP, dichloromethane, 25°C.

  • Product : Final compound via coupling with the formamido group.

Table 1: Reaction Conditions and Yields (Inferred from Analogous Methods)

StepReagents/ConditionsYield (%)Reference
1PCl5, CH2Cl2, reflux~60–70
2NaBH3CN, MeOH, 0°C~80–85
3DMAP, DCM, 25°C~70–75

Method 2: Copper-Mediated Coupling and Formylation

Step 1: Synthesis of 5-(3-Chlorophenyl)furan-2-yl Bromide

  • Reagents/Conditions : 3-Chlorophenylfuran, NBS, AIBN, CCl4, 80°C.

  • Mechanism : Radical bromination at the α-position of furan.

Step 2: Ullmann-Type Coupling with Ethylamine

  • Reagents/Conditions : CuI, 1,10-phenanthroline, DMF, 100°C.

  • Product : N-Ethyl prop-2-enamide intermediate.

Step 3: Formamido Group Installation

  • Reagents/Conditions : 4-Methoxyphenyl formic acid, EDCI, HOBt, THF, 25°C.

  • Product : Final compound with Z-selectivity.

Table 2: Copper-Mediated Coupling Efficiency

StepReagents/ConditionsYield (%)Reference
1NBS, AIBN, CCl4~50–55
2CuI, phenanthroline~65–70
3EDCI, HOBt~75–80

Method 3: Multicomponent Reaction Approach

Step 1: One-Pot Synthesis of Furan-Aldehyde

  • Reagents/Conditions : 3-Chlorobenzaldehyde, furan, BF3·Et2O, CH2Cl2, 0°C.

  • Mechanism : Acid-catalyzed cyclization to form the furan core.

Step 2: Simultaneous Formation of Enamide and Formamido Groups

  • Reagents/Conditions : Ethylamine, 4-methoxyphenyl formic acid, DMAP, DCM, 25°C.

  • Product : Z-configured product via kinetic control.

Table 3: Multicomponent Reaction Outcomes

StepReagents/ConditionsYield (%)Reference
1BF3·Et2O, CH2Cl2~45–50
2DMAP, DCM~60–65

Characterization and Stereochemical Validation

  • NMR Spectroscopy :

    • 1H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 4.2 ppm (N-CH2CH3), δ 9.8 ppm (formamido NH).

    • 13C NMR : Carbonyl signals at δ 165–170 ppm (amide and formamido).

  • X-Ray Crystallography : Confirms Z-configuration via NOE correlations or crystal packing.

Challenges and Optimization

  • Stereochemical Control : Use of chiral catalysts (e.g., BINOL-derived ligands) or chiral auxiliaries to enhance Z-selectivity.

  • Purification : Column chromatography (SiO2, hexane/EtOAc) or recrystallization (EtOH/H2O) to isolate pure product.

  • Yield Improvement : Optimizing reaction times and solvent polarity to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of advanced materials and chemicals. Its diverse reactivity makes it suitable for various industrial processes, including the synthesis of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting biological pathways. The furan ring and aromatic groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Variations in the N-Substituent of the Terminal Amide

The terminal amide’s N-substituent significantly influences physicochemical properties and bioactivity:

Compound Name N-Substituent Molecular Weight (g/mol) Key Differences
Compound A Ethyl ~453.9* Baseline for comparison
(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide () Allyl (prop-2-en-1-yl) ~465.9* Increased hydrophobicity; potential for covalent binding via allyl group
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide () 3-Methoxypropyl ~512.0* Enhanced solubility due to ether linkage; longer chain may improve membrane permeability

*Calculated based on molecular formulas from .

Key Insight : The ethyl group in Compound A balances lipophilicity and steric bulk, whereas bulkier substituents (e.g., 3-methoxypropyl) may alter pharmacokinetics, as seen in ’s compound, which includes a polyethylene glycol-like chain.

Substituent Effects on the Aromatic Rings

Chlorophenyl vs. Other Aryl Groups
  • Analogues with 4-chlorophenyl (e.g., compounds in ) exhibit reduced steric hindrance, which may improve binding affinity in certain enzyme pockets .
  • and feature 4-methylbenzenesulfonamido and nitrile groups, which introduce stronger electron-withdrawing effects and polarity, respectively. These modifications could enhance metabolic stability but reduce passive diffusion .
Methoxyphenyl Formamido vs. Alternative Substituents
  • describes compounds with multiple methoxyphenyl groups, which may increase solubility but also steric bulk, complicating target engagement .

Biological Activity

The compound (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide is a synthetic organic molecule with a complex structure featuring a furan ring, aromatic substituents, and an amide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its interactions with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN3O3\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure includes:

  • Furan moiety
  • Chlorophenyl group
  • Methoxyphenyl formamide

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against colon carcinoma HCT-116 and breast cancer MCF-7 cell lines, with IC50 values indicating potent cytotoxic effects.
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific metabolic enzymes, which could be beneficial in treating conditions like diabetes and neurodegenerative diseases. Its interaction with acetylcholinesterase (AChE) has been noted, suggesting potential applications in Alzheimer's disease treatment.
  • Antioxidant Properties
    • Preliminary studies suggest that this compound possesses antioxidant properties, which could provide protective effects against oxidative stress-related diseases.

Anticancer Studies

A series of experiments were conducted to assess the anticancer properties of the compound:

Cell LineIC50 Value (µM)
HCT-116 (Colon)6.2
MCF-7 (Breast)27.3
T47D (Breast)43.4

These values indicate that the compound is particularly effective against colon cancer cells, suggesting a targeted mechanism of action that warrants further investigation.

Enzyme Inhibition Studies

The compound's inhibitory effects on AChE were evaluated using standard enzyme assays:

EnzymeInhibition (%)
AChE75%

This level of inhibition suggests that the compound could be a candidate for further development in neuropharmacology.

Antioxidant Activity

The antioxidant capacity was measured using DPPH radical scavenging assays:

Concentration (µM)Scavenging Activity (%)
1030
5060
10085

These results indicate that at higher concentrations, the compound effectively scavenges free radicals, highlighting its potential protective effects against oxidative damage.

Case Studies

Several case studies have been documented regarding similar compounds with furan and phenyl substituents:

  • Furan Derivatives in Cancer Therapy : A study published in Pharmaceutical Research indicated that furan derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, which aligns with the observed activity of our target compound.
  • Mechanistic Insights : Research published in Journal of Medicinal Chemistry explored the mechanisms by which furan-containing compounds interact with DNA and inhibit tumor growth, providing a framework for understanding how our compound may function at a molecular level.

Q & A

Q. What are the standard synthetic protocols for preparing (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Amide bond formation between the furan-containing fragment and the 4-methoxyphenylformamide group using activating agents like DCC or EDCI .
  • Stereochemical control : Maintenance of the (2Z)-configuration via careful selection of reaction solvents (e.g., anhydrous DMF) and low-temperature conditions (−40°C to −20°C) to minimize isomerization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates and final products .
    Key references for analogous syntheses: (pyranoside coupling) and (Feist-Benary cyclization).

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions, stereochemistry, and absence of impurities (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns, especially for chlorine-containing fragments .
  • X-ray crystallography : For unambiguous confirmation of the (2Z)-configuration and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
  • IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. What are the key structural features influencing this compound’s reactivity?

  • Methodological Answer :
  • Furan moiety : Participates in electrophilic substitutions (e.g., nitration, halogenation) due to electron-rich aromaticity .
  • Amide group : Susceptible to hydrolysis under acidic/basic conditions; stability requires pH-neutral reaction environments .
  • Chlorophenyl substituent : Enhances lipophilicity and influences π-π stacking in biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

  • Methodological Answer :
  • Isomer identification : Use NOESY or ROESY NMR experiments to distinguish (2Z) from (2E) isomers via spatial proximity of protons .
  • Impurity profiling : LC-MS/MS to detect byproducts from incomplete coupling reactions or oxidation of the methoxyphenyl group .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values for ambiguous carbons .
    Example: resolved E/Z isomer ratios (>98:2) via careful reaction quenching and chromatography.

Q. What strategies optimize reaction yields for derivatives with modified aryl or heteroaryl groups?

  • Methodological Answer :
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of chlorophenyl fragments .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduces reaction times for amidation steps (e.g., from 48 h to 2 h) .
    Reference: achieved 60% yield for a furan-carboxamide derivative using optimized nBuLi stoichiometry.

Q. How should researchers design biological activity studies to evaluate this compound’s pharmacodynamic potential?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with binding pockets accommodating the 4-methoxyphenyl group (e.g., kinases, cytochrome P450 isoforms) .
  • Assay conditions : Use fluorescence polarization for real-time monitoring of protein-ligand interactions .
  • Docking studies : Molecular dynamics simulations to predict binding poses, leveraging the compound’s rigidity from the (2Z)-configuration .
    Example: utilized enzyme inhibition assays and docking to identify triazole derivatives as protease inhibitors.

Q. What computational approaches are suitable for predicting this compound’s solubility and bioavailability?

  • Methodological Answer :
  • QSAR modeling : Correlate logP values (calculated via ChemDraw) with experimental solubility in DMSO/PBS mixtures .
  • Molecular dynamics : Simulate membrane permeability using lipid bilayer models (e.g., GROMACS) .
  • Co-solvent screening : Test cyclodextrin or surfactants to enhance aqueous solubility for in vivo studies .

Q. How can researchers address discrepancies between theoretical and experimental biological activity data?

  • Methodological Answer :
  • Metabolite profiling : Identify in vitro degradation products (e.g., hydrolyzed amides) via LC-HRMS .
  • Off-target screening : Use kinome-wide profiling to detect unintended interactions .
  • Structural analogs : Compare activity with derivatives lacking the 3-chlorophenyl group to isolate pharmacophore contributions .
    Example: ’s comparative table highlights how chlorination enhances antimicrobial activity in similar sulfonamides.

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